![molecular formula C38H33NO5 B557297 Fmoc-O-trityl-L-homoserine CAS No. 111061-55-3](/img/structure/B557297.png)
Fmoc-O-trityl-L-homoserine
Overview
Description
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse (Trt)-Oh, Fmoc-HoSer (Trt)-OH, and Fmoc-Homoser (Trt)-OH, is a compound with the molecular formula C38H33NO5 . It has a molecular weight of 583.7 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid .
Molecular Structure Analysis
The InChI string for Fmoc-O-trityl-L-homoserine isInChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1
. The Canonical SMILES string is C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
. Physical And Chemical Properties Analysis
Fmoc-O-trityl-L-homoserine appears as white to off-white crystals . It has a molecular weight of 583.68 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Scientific Research Applications
Fmoc-O-trityl-L-homoserine (Fmoc-Hse(Trt)-OH) Applications in Scientific Research
Peptide Synthesis: Fmoc-Hse(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS), where the Trt group protects the side-chain hydroxyl group, allowing for selective modifications while the derivative is attached to the solid support .
Green Chemistry: Efforts to make peptide synthesis more environmentally friendly have led to the use of Fmoc-Hse(Trt)-OH in greener solvents and methodologies, reducing the environmental impact of peptide production .
Oligonucleotide Conjugates: This compound has been employed to prepare oligonucleotide conjugates, which are essential in creating selective binding sequences for targeting specific RNA molecules within cells .
Non-Proteinogenic Amino Acids Synthesis: Fmoc-Hse(Trt)-OH is utilized in the synthesis of non-proteinogenic amino acids, which are crucial for producing peptides with unique properties not found in naturally occurring proteins .
Drug Development: Due to its role in peptide synthesis, Fmoc-Hse(Trt)-OH contributes to drug development, particularly in the creation of peptide-based therapeutics with potential applications in various diseases.
Research on Peptide-Oligonucleotide Conjugates (POCs): The compound is instrumental in the research and development of POCs, which have unique applications in emerging areas such as targeted drug delivery and diagnostic tools .
Mechanism of Action
Target of Action
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse(Trt)-OH, is a building block used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized. The role of Fmoc-Hse(Trt)-OH is to enable side-chain modification of homoserine serines .
Mode of Action
Fmoc-Hse(Trt)-OH interacts with its targets (amino acids) through a process called Fmoc solid-phase peptide synthesis . The Trt (trityl) group can be removed with 1% TFA (trifluoroacetic acid) in DCM (dichloromethane) containing 5% TIS (triisopropylsilane), enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Hse(Trt)-OH are those involved in peptide synthesis. The compound allows for the selective modification of the side-chain hydroxyl group of homoserine serines, which can lead to the creation of peptides with specific properties .
Result of Action
The result of Fmoc-Hse(Trt)-OH’s action is the creation of peptides with selectively modified homoserine serines. This can lead to peptides with specific properties, depending on the desired outcome of the synthesis .
Action Environment
The action of Fmoc-Hse(Trt)-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the effectiveness of the Trt group removal can be influenced by the concentration of TFA and TIS in the DCM .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-trityl-L-homoserine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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